molecular formula C30H45NO B8584344 10,12,19,21-Triacontatetraynamide CAS No. 608881-70-5

10,12,19,21-Triacontatetraynamide

Cat. No.: B8584344
CAS No.: 608881-70-5
M. Wt: 435.7 g/mol
InChI Key: LPPDCQURBKOBFM-UHFFFAOYSA-N
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Description

10,12,19,21-Triacontatetraynamide is a useful research compound. Its molecular formula is C30H45NO and its molecular weight is 435.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

608881-70-5

Molecular Formula

C30H45NO

Molecular Weight

435.7 g/mol

IUPAC Name

triaconta-10,12,19,21-tetraynamide

InChI

InChI=1S/C30H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(31)32/h2-8,13-17,22-29H2,1H3,(H2,31,32)

InChI Key

LPPDCQURBKOBFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC#CC#CCCCCCC#CC#CCCCCCCCCC(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

CuI (0.126 g, 0.66 mmol) and 10-undecynoic acid amide (0.29 g, 1.59 mmol) were added to a flask and inerted with nitrogen. Pyrollidine (5 mL) was then added. In a separate flask 1-Iodo-nonadeca-1,8,10-triyne (0.5 g, 1.3 mmol) was mixed with pyrollidine (5 mL) and subsequently added slowly to the amide solution. The reaction mix was left in darkness under nitrogen for 48 hours, then quenched with aqueous 1M NH4Cl (10 mL), and worked up with CH2Cl2 and 1 M HCl. The organic was dried over anhydrous MgSO4. Organic products were concentrated by rotary evaporation, although polymer formed, decreasing yield. Hexanes trituration removed unreacted 1-Iodo-nonadeca-1,8,10-triyne. Desired product was obtained by several crystallizations from hexanes/ethyl acetate, again under dark conditions. All handling of the solid was done under red light. Final product triaconta-10,12,19,21-tetraynoic acid amide was made up of white crystals (0.377 g, 0.86 mmol) and was stored frozen (liquid nitrogen) in methylene chloride. 65% yield; 1H NMR (CDCl3) δ: 5.31 (s, 2H, NH2), 2.22-2.26 (m, 10H, CH2—C≡C & CH2—CO), 1.58-1.66 (quin, 2H, J=7, CH2—C—CO), 1.45-1.56 (m, 8H, CH2—C—C≡C), 1.28-1.4 (m, 20H, C—CH2—C), 0.86-0.91 (t, 3H, CH3); 13C NMR (CDCl3) δ 175.69, 77.98, 77.84, 77.34, 65.69, 69.45, 65.37, 57.68, 53.63, 38.37, 38.35, 33.80, 32.97, 32.92, 32.03, 29.34, 29.27, 29.07, 28.94, 28.55, 28.47, 28.26, 28.26, 28.06, 27.17, 25.67, 22.86, 19.39, 19.32 14.30. MS (ESI) [M+H]+calc. 436.3574 found 436.3560.
Quantity
5 mL
Type
reactant
Reaction Step One
Name
1-Iodo-nonadeca-1,8,10-triyne
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.29 g
Type
reactant
Reaction Step Four
Name
CuI
Quantity
0.126 g
Type
catalyst
Reaction Step Four

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